molecular formula C15H16N2O5 B6238400 3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2416236-13-8

3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B6238400
CAS No.: 2416236-13-8
M. Wt: 304.3
InChI Key:
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Description

3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core and an isoindoline moiety. It is known for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps. One common method includes the reaction of piperidine-2,6-dione with an appropriate isoindoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit the secretion of certain cytokines, which plays a role in its anti-inflammatory and immunomodulatory effects. The compound also affects angiogenesis and has antineoplastic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to modulate multiple pathways makes it a valuable compound for research and therapeutic development .

Properties

CAS No.

2416236-13-8

Molecular Formula

C15H16N2O5

Molecular Weight

304.3

Purity

95

Origin of Product

United States

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